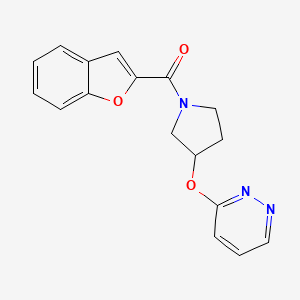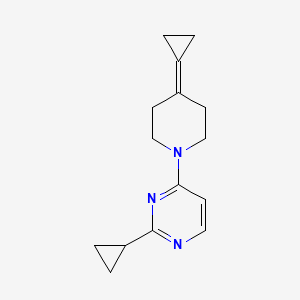
2-Cyclopropyl-4-(4-cyclopropylidenepiperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-Cyclopropyl-4-(4-cyclopropylidenepiperidin-1-yl)pyrimidine" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities and pharmaceutical applications. Pyrimidine derivatives are known for their roles as key components in nucleic acids and as scaffolds in medicinal chemistry for the development of drugs targeting various diseases, including cancer, bacterial infections, and neurodegenerative disorders.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep reactions, including cyclization and condensation processes. For instance, the synthesis of 2-amino-4-(7-azaindol-3-yl)pyrimidines as CDK1 inhibitors involved a Pd(II) catalyzed coupling reaction . Similarly, a one-step synthesis approach was developed for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines using a three-component condensation . Although the specific synthesis of "2-Cyclopropyl-4-(4-cyclopropylidenepiperidin-1-yl)pyrimidine" is not detailed in the provided papers, these methods suggest potential pathways that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, a trifluoromethyl pyrimidine, was determined to understand its interactions . Molecular modeling studies have also been used to predict the binding and activity of pyrimidine derivatives, such as in the case of dual cholinesterase and Aβ-aggregation inhibitors . These studies highlight the importance of the substituents at the C-2 and C-4 positions of the pyrimidine ring for activity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and activity. The synthesis of substituted pyrido[1,2-a]pyrimidines from 2-arylmethylidene-3-fluoroalkyl-oxopropionates involved cyclocondensation reactions . Additionally, the cyclization of 2-cyanamino-4,6-diphenylpyridine-3-carbonitrile by hydrogen halides was used to produce pyrido[2,3-d]pyrimidines . These reactions demonstrate the chemical versatility of pyrimidine derivatives and their potential for generating diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents and structural features. For instance, the presence of a trifluoromethyl group can significantly affect the electronic properties and reactivity of the pyrimidine ring . The introduction of cyclopropyl groups, as in the compound of interest, would likely impact the compound's steric and electronic characteristics, potentially affecting its biological activity and pharmacokinetic properties.
Scientific Research Applications
Chemical Synthesis and Biological Activity
The research on pyrimidine derivatives, including those structurally related to 2-Cyclopropyl-4-(4-cyclopropylidenepiperidin-1-yl)pyrimidine, has shown significant biological activities and potential applications in various fields. These compounds have been synthesized and investigated for their potential as herbicidal agents, particularly effective in cotton and sunflower after pre-emergence application, indicating the agricultural applications of pyrimidine derivatives (Krämer, 1997). Moreover, the role of pyrimidine compounds in DNA repair mechanisms, specifically in the photoreactivation process where DNA photolyase uses visible light to repair UV-induced DNA damage, underscores their importance in understanding cellular repair processes and developing therapeutic strategies against UV-induced cellular damage (Sancar, 1994).
Pharmacological Applications
Pyrimidine derivatives have been explored for their pharmacological applications, including their role as ASK1 inhibitors in treating inflammation and pain. This indicates the potential utility of these compounds in managing conditions like osteoarthritis and neuropathic pain (Norman, 2012). Additionally, the development of novel 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors highlights their potential in Alzheimer's disease (AD) treatment, addressing multiple pathological routes in AD (Mohamed et al., 2011).
Advanced Materials and Chemical Synthesis
The research has extended into the synthesis of structurally diverse polycyclic fused and spiro-4-aminopyridines from pyrimidines, showcasing the versatility of pyrimidine derivatives in chemical synthesis and their potential applications in life sciences and catalysis (Duret et al., 2017). Furthermore, the exploration of pyrido and pyrimido derivatives as antiviral agents against herpes simplex virus (HSV) suggests the medicinal chemistry applications of pyrimidine derivatives in developing new antiviral therapies (Nasr & Gineinah, 2002).
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyl-4-(4-cyclopropylidenepiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-11(1)12-6-9-18(10-7-12)14-5-8-16-15(17-14)13-3-4-13/h5,8,13H,1-4,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDXYNMVRCHNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCC(=C4CC4)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(4-cyclopropylidenepiperidin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514782.png)
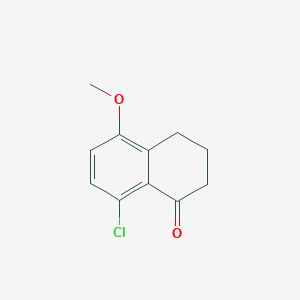
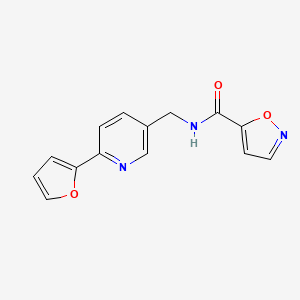
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2514786.png)
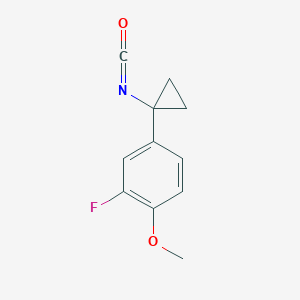
![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)
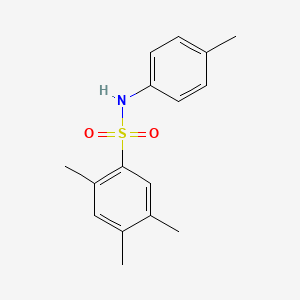
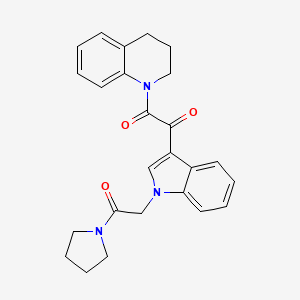

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)
